molecular formula C15H13ClN4O4 B12463065 N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide

Cat. No.: B12463065
M. Wt: 348.74 g/mol
InChI Key: ADWLISQRCYIQKF-UHFFFAOYSA-N
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Description

N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-chlorophenyl isocyanate with 4-nitroaniline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process, allowing for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-{[(4-Bromophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide
  • N-{[(4-Methylphenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide
  • N-{[(4-Fluorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide

Comparison: N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-nitrophenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its bromophenyl, methylphenyl, and fluorophenyl analogs, the chlorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

Molecular Formula

C15H13ClN4O4

Molecular Weight

348.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(4-nitrophenyl)acetyl]amino]urea

InChI

InChI=1S/C15H13ClN4O4/c16-11-3-5-12(6-4-11)17-15(22)19-18-14(21)9-10-1-7-13(8-2-10)20(23)24/h1-8H,9H2,(H,18,21)(H2,17,19,22)

InChI Key

ADWLISQRCYIQKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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